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Cat. No.: B1672595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fentrazamide is a tetrazolinone herbicide primarily used for the control of annual sedges and

broadleaf weeds in rice cultivation.[1] Its mode of action in plants is the inhibition of very-long-

chain fatty acid (VLCFA) synthesis, which is crucial for cell division. While effective as a

herbicide, a thorough understanding of its toxicological profile in non-target organisms,

particularly mammals, is essential for risk assessment and ensuring human and environmental

safety. This technical guide provides a comprehensive overview of the available toxicological

data on Fentrazamide, including its acute, repeated-dose, genetic, reproductive, and

developmental toxicity, as well as its ecotoxicological effects and known mechanisms of action.

Acute Toxicity
Fentrazamide exhibits low acute toxicity in mammals via oral, dermal, and inhalation routes of

exposure.

Table 1: Acute Toxicity of Fentrazamide in Rats
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Study Type Species Route Value Classification

Oral LD₅₀ Rat Oral > 5000 mg/kg bw Low Toxicity

Dermal LD₅₀ Rat Dermal > 5000 mg/kg bw Low Toxicity

Inhalation LC₅₀ Rat Inhalation
> 5.0 mg/L (4-

hour exposure)
Low Toxicity

Experimental Protocols:

Acute Oral Toxicity (following OECD Guideline 401): The study is typically conducted on

adult rats (e.g., Wistar or Sprague-Dawley strains). After a period of acclimatization and

fasting, a single dose of Fentrazamide, suspended in a suitable vehicle (e.g., corn oil), is

administered by oral gavage. A control group receives the vehicle alone. Animals are

observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14

days. A post-mortem examination is performed on all animals. The LD₅₀ is calculated as the

statistically derived single dose that is expected to cause death in 50% of the animals.

Acute Dermal Toxicity (following OECD Guideline 402): The test substance is applied to a

shaved area of the skin (at least 10% of the body surface area) of adult rats or rabbits. The

application site is covered with a porous gauze dressing and a non-irritating tape. After a 24-

hour exposure period, the dressing is removed, and the skin is cleansed. Animals are

observed for 14 days for signs of toxicity and mortality. The dermal LD₅₀ is then determined.

Acute Inhalation Toxicity (following OECD Guideline 403): Rats are exposed to an aerosol or

vapor of Fentrazamide in a whole-body or nose-only inhalation chamber for a defined

period, typically 4 hours. Multiple concentration groups and a control group (exposed to air

only) are used. Animals are observed for clinical signs of toxicity and mortality during and

after exposure for at least 14 days. The LC₅₀ is the concentration of the substance in the air

that is estimated to be lethal to 50% of the test animals during the exposure period.

Repeated-Dose Toxicity
Information on the subchronic and chronic toxicity of Fentrazamide is limited. However, a one-

year chronic toxicity study in dogs has established a No-Observed-Adverse-Effect Level

(NOAEL).
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Table 2: Repeated-Dose Toxicity of Fentrazamide

Study Type Species Duration NOAEL Key Findings

Chronic Toxicity Dog 1 year
0.52 mg/kg

bw/day

Increased

Alkaline

Phosphatase

(ALP) in females

at higher doses.

Experimental Protocols:

90-Day Oral Toxicity Study (Rodent - following OECD Guideline 408): The test substance is

administered daily to groups of rodents (usually rats) in graduated doses in their diet or by

gavage for 90 days. A control group receives the vehicle only. Daily clinical observations are

made. Body weight and food consumption are recorded weekly. Hematological and clinical

biochemistry parameters are measured at termination. A full necropsy is performed, and

organs are weighed and examined histopathologically. The NOAEL is the highest dose at

which no adverse effects are observed.

One-Year Oral Toxicity Study (Non-Rodent - following OECD Guideline 409): This study is

typically conducted in dogs (e.g., Beagle). The design is similar to the 90-day rodent study,

with daily administration of the test substance in the diet or in capsules for one year. In

addition to the parameters measured in the 90-day study, periodic ophthalmoscopic

examinations are often included. The NOAEL is determined based on the absence of

treatment-related adverse effects.

Genetic Toxicology
Specific data from a standard battery of genotoxicity tests for Fentrazamide are not readily

available in the public domain. However, general protocols for these assays are well-

established.

Experimental Protocols:

Bacterial Reverse Mutation Test (Ames Test - following OECD Guideline 471): This in vitro

assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing
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mutations that render them unable to synthesize an essential amino acid (histidine or

tryptophan, respectively). The bacteria are exposed to the test substance, with and without a

metabolic activation system (S9 mix from rat liver), on a minimal agar medium. If the

substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow and

form colonies. A substance is considered mutagenic if it produces a dose-related increase in

the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (following OECD Guideline 473): Cultured

mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes) are

exposed to the test substance, with and without metabolic activation. After a suitable

treatment and recovery period, the cells are harvested, and metaphase chromosomes are

examined for structural aberrations (e.g., breaks, gaps, exchanges). A significant, dose-

dependent increase in the percentage of cells with chromosomal aberrations indicates a

clastogenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (following OECD Guideline 474): This

assay assesses chromosomal damage in vivo. Rodents (usually mice or rats) are treated

with the test substance, typically by oral gavage or intraperitoneal injection. At appropriate

time intervals after treatment, bone marrow or peripheral blood is collected. Immature

erythrocytes (polychromatic erythrocytes) are examined for the presence of micronuclei,

which are small, extranuclear bodies formed from chromosome fragments or whole

chromosomes that lag behind during cell division. A significant increase in the frequency of

micronucleated polychromatic erythrocytes in treated animals compared to controls indicates

that the substance is genotoxic in vivo.

Carcinogenicity
Long-term carcinogenicity studies for Fentrazamide have not been identified in the reviewed

literature.

Experimental Protocols:

Carcinogenicity Study (following OECD Guideline 451): These long-term studies are typically

conducted in two rodent species (e.g., rats and mice). The test substance is administered in

the diet or by gavage for the majority of the animals' lifespan (e.g., 18-24 months for mice,

24-30 months for rats). Animals are observed for clinical signs and the development of
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tumors. A complete histopathological examination of all organs and tissues is performed at

the end of the study. The incidence of tumors in the treated groups is compared to that in the

control group to assess the carcinogenic potential of the substance.

Reproductive and Developmental Toxicity
A two-generation reproductive toxicity study in rats has been conducted for Fentrazamide,

establishing a NOAEL for reproductive and developmental effects.

Table 3: Reproductive and Developmental Toxicity of Fentrazamide

Study Type Species NOAEL (Offspring) Key Findings

Two-Generation

Reproductive Toxicity
Rat 15 mg/kg bw/day

At higher doses,

offspring exhibited

synechia (adhesion of

parts of the body),

haemorrhage, iritis,

and cataracts.

Experimental Protocols:

Two-Generation Reproduction Toxicity Study (following OECD Guideline 416): This study

evaluates the effects of the test substance on reproductive performance and the

development of offspring over two generations. Male and female rats (F0 generation) are

administered the test substance for a period before mating, during mating, and for females,

throughout gestation and lactation. The F1 offspring are then selected to become the parents

of the F2 generation and are similarly exposed to the test substance. Observations include

effects on mating, fertility, pregnancy, maternal behavior, and the growth and development of

the offspring. The NOAEL for parental, reproductive, and developmental toxicity is

determined.

Developmental Toxicity Study (following OECD Guideline 414): Pregnant females (usually

rats or rabbits) are administered the test substance daily during the period of organogenesis.

Prior to term, the dams are euthanized, and the fetuses are examined for external, visceral,
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and skeletal abnormalities. Maternal toxicity is also assessed. This study is designed to

detect adverse effects on the developing embryo and fetus, including teratogenicity.

Ecotoxicity
Fentrazamide is classified as very toxic to aquatic life.[2] It is moderately toxic to birds and

earthworms, but shows low toxicity to honeybees.[1]

Table 4: Ecotoxicity of Fentrazamide

Organism Test Type Endpoint Value Classification

Fish (e.g.,

Rainbow Trout -

Oncorhynchus

mykiss)

Acute 96-hour LC₅₀ - Moderately Toxic

Aquatic

Invertebrate

(Daphnia magna)

Acute 48-hour EC₅₀ - Moderately Toxic

Algae (e.g.,

Pseudokirchnerie

lla subcapitata)

Growth Inhibition 72-hour EC₅₀ - Very Toxic

Earthworm

(Eisenia fetida)
Acute 14-day LC₅₀ - Moderately Toxic

Honeybee (Apis

mellifera)

Acute

Contact/Oral
48-hour LD₅₀ - Not Toxic

Experimental Protocols:

Fish, Acute Toxicity Test (following OECD Guideline 203): Fish are exposed to the test

substance in a static or semi-static system for 96 hours. Mortality and other signs of toxicity

are observed. The LC₅₀ is the concentration that is lethal to 50% of the test fish.

Daphnia sp., Acute Immobilisation Test (following OECD Guideline 202): Daphnids are

exposed to the test substance for 48 hours. The endpoint is immobilization (i.e., the inability
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to swim). The EC₅₀ is the concentration that causes immobilization in 50% of the daphnids.

Alga, Growth Inhibition Test (following OECD Guideline 201): A culture of algae is exposed to

various concentrations of the test substance over a period of 72 hours. The inhibition of

growth is measured by cell counts or another biomass surrogate. The EC₅₀ is the

concentration that causes a 50% reduction in growth.

Earthworm, Acute Toxicity Test (following OECD Guideline 207): Earthworms are exposed to

the test substance mixed into an artificial soil for 14 days. Mortality is assessed, and the LC₅₀

is calculated.

Honeybee, Acute Toxicity (Oral and Contact) Test (following OECD Guidelines 213 and 214):

For oral toxicity, bees are fed a sugar solution containing the test substance. For contact

toxicity, the substance is applied directly to the thorax of the bees. Mortality is recorded over

48 hours to determine the LD₅₀.

Mechanism of Action and Toxicological Pathways
The primary mode of action of Fentrazamide as a herbicide is the inhibition of very-long-chain

fatty acid (VLCFA) elongases. In mammals, a study has indicated that Fentrazamide may

exert its toxicity by inhibiting glucose utilization, particularly in cells with high energy demands

and a primary reliance on glucose, such as neurons and erythrocytes.

A 2-year study in rats treated with Fentrazamide showed an increased incidence of axonal

degeneration in the sciatic nerve and effects on red blood cells. In vitro studies with rat cortical

neurons and erythrocytes demonstrated that Fentrazamide exposure led to decreased glucose

consumption, reduced ATP levels, and a lowered mitochondrial membrane potential. In

erythrocytes, this was followed by a significant reduction in energy supply and, eventually,

hemolysis. These effects could be prevented by the addition of pyruvate, suggesting an

interference with the glycolytic pathway.
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Caption: Proposed toxicological pathway of Fentrazamide in mammalian cells.
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Absorption, Distribution, Metabolism, and Excretion
(ADME)
Detailed ADME studies for Fentrazamide in mammals are not extensively available in the

public literature. As a pesticide, its environmental fate has been studied, indicating it is very

persistent in water systems but less so in soil. Information regarding its absorption after oral or

dermal exposure, its distribution to various tissues, its metabolic pathways in mammals, and its

routes and rate of excretion are crucial for a complete toxicological assessment and are areas

where further research is needed.

Conclusion
Fentrazamide demonstrates low acute toxicity in mammals. The available data from a chronic

study in dogs and a two-generation study in rats have established NOAELs for repeated-dose

and reproductive/developmental toxicity, respectively. However, significant data gaps remain,

particularly concerning its genotoxic and carcinogenic potential, as well as its comprehensive

ADME profile in mammals. The identified mechanism of toxicity, involving the inhibition of

glucose utilization, provides a basis for understanding its effects on high-energy-demand cells

like neurons and erythrocytes. Further research is warranted to fill the existing data gaps to

allow for a more complete and robust risk assessment for human health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672595?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

